(+/-)-JWH 018 N-(4-hydroxypentyl) Metabolit

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

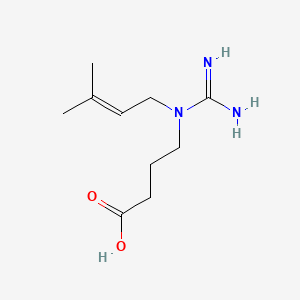

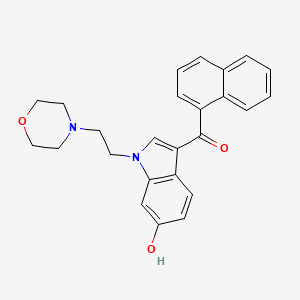

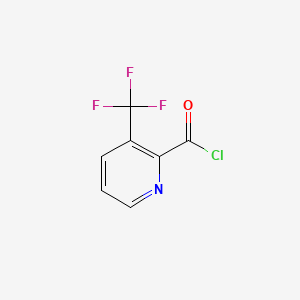

The compound “(±)-JWH 018 N-(4-hydroxypentyl) metabolite” is a synthetic cannabinoid metabolite . It is a metabolite of JWH 018, a psychoactive substance that mimics the effects of THC, the active ingredient in marijuana . This compound is used as an analytical reference standard .

Molecular Structure Analysis

The molecular formula of “(±)-JWH 018 N-(4-hydroxypentyl) metabolite” is C24H23NO2 . The compound has a molecular weight of 357.44 .Physical And Chemical Properties Analysis

“(±)-JWH 018 N-(4-hydroxypentyl) metabolite” is a crystalline solid . It is soluble in DMF, DMSO, and ethanol . The compound has a λmax of 218, 315, 353 nm .Wissenschaftliche Forschungsanwendungen

Toxikologische Studien

Der Metabolit wird in toxikologischen Studien verwendet, um die Auswirkungen neuer psychoaktiver Substanzen auf die öffentliche Gesundheit zu verstehen . Er hilft Forschern, die gesundheitlichen Folgen, einschließlich Fallberichten über Vergiftungen, zu verstehen .

Forschung zur Arzneimittelverstoffwechselung

Dieser Metabolit ist ein Produkt des Stoffwechsels von JWH-018, einem synthetischen Cannabinoid. Die Untersuchung dieses Metaboliten hilft Forschern zu verstehen, wie das Medikament im Körper verarbeitet wird . Die Halbwertszeit der Verteilung der untersuchten Metaboliten liegt zwischen 0,61 und 1,23 Stunden bei Einnahme einer 2 mg Dosis von JWH-018 und zwischen 0,58 und 1,10 Stunden bei Einnahme von 3 mg des Medikaments .

Nachweis in biologischen Proben

Der Metabolit kann in Urinproben nachgewiesen werden . Dies macht ihn nützlich für forensische Untersuchungen und Drogentests, um festzustellen, ob eine Person JWH-018 konsumiert hat .

Studien zur Umweltbelastung

Forschungen haben gezeigt, dass sich Cannabinoide in der Partikelfraktion von Abwasser anreichern können . Die Untersuchung dieses Metaboliten in Klärschlamm oder Biofeststoffen kann Forschern helfen, die Umweltauswirkungen synthetischer Cannabinoide zu verstehen .

Wirkmechanismus

Target of Action

Similar compounds like akb48 and xlr11 are known to interact with cannabinoid receptors . These receptors play a crucial role in various physiological processes including pain sensation, mood, and memory .

Mode of Action

It can be inferred from related compounds that it may interact with its targets (possibly cannabinoid receptors) to induce changes in the cell .

Biochemical Pathways

Given its potential interaction with cannabinoid receptors, it may influence the endocannabinoid system .

Pharmacokinetics

Similar compounds like xlr11 are known to undergo phase 1 metabolism .

Result of Action

Based on the potential interaction with cannabinoid receptors, it may influence various physiological processes .

Action Environment

Factors such as temperature, ph, and presence of other substances can potentially affect the action of many drugs .

Biochemische Analyse

Biochemical Properties

The (+/-)-JWH 018 N-(4-hydroxypentyl) metabolite interacts with various enzymes and proteins in the body. It has been found to bind to cannabinoid receptors, similar to other synthetic cannabinoids . The nature of these interactions is complex and involves changes in the conformation of the receptor proteins, which can influence downstream biochemical reactions .

Cellular Effects

The (+/-)-JWH 018 N-(4-hydroxypentyl) metabolite has significant effects on various types of cells and cellular processes. It influences cell function by interacting with cannabinoid receptors, which are involved in a variety of cell signaling pathways . This can lead to changes in gene expression and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of the (+/-)-JWH 018 N-(4-hydroxypentyl) metabolite involves binding interactions with cannabinoid receptors. This binding can lead to the activation or inhibition of enzymes, changes in gene expression, and other effects at the molecular level .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of the (+/-)-JWH 018 N-(4-hydroxypentyl) metabolite can change over time. This includes changes in the product’s stability and degradation, as well as long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of the (+/-)-JWH 018 N-(4-hydroxypentyl) metabolite can vary with different dosages in animal models. Higher doses can lead to toxic or adverse effects .

Metabolic Pathways

The (+/-)-JWH 018 N-(4-hydroxypentyl) metabolite is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can influence metabolic flux or metabolite levels .

Transport and Distribution

The (+/-)-JWH 018 N-(4-hydroxypentyl) metabolite is transported and distributed within cells and tissues. It can interact with transporters or binding proteins, and can influence its localization or accumulation .

Subcellular Localization

The subcellular localization of the (+/-)-JWH 018 N-(4-hydroxypentyl) metabolite can affect its activity or function. It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Eigenschaften

IUPAC Name |

[1-(4-hydroxypentyl)indol-3-yl]-naphthalen-1-ylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23NO2/c1-17(26)8-7-15-25-16-22(20-12-4-5-14-23(20)25)24(27)21-13-6-10-18-9-2-3-11-19(18)21/h2-6,9-14,16-17,26H,7-8,15H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLFBQQHYZJTRAS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301016893 |

Source

|

| Record name | JWH-018 N-(4-hydroxypentyl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301016893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1320363-47-0 |

Source

|

| Record name | JWH-018 N-(4-hydroxypentyl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301016893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What is the significance of developing a sensor for the detection of (+/-)-JWH 018 N-(4-hydroxypentyl) metabolite?

A1: (+/-)-JWH 018 is a synthetic cannabinoid that has gained popularity as a recreational drug. Its metabolite, (+/-)-JWH 018 N-(4-hydroxypentyl), is a key target for detecting JWH-018 use. Developing sensitive and selective sensors for this metabolite is crucial for various applications, including:

Q2: How does the catechol-attached polypeptide (CtP) platform described in the research contribute to the detection of (+/-)-JWH 018 N-(4-hydroxypentyl) metabolite?

A2: The research focuses on developing an electrochemical sensing platform using a catechol-attached polypeptide (CtP). [] This platform likely serves as a surface for immobilizing a recognition element, in this case, the K2 antibody, which specifically binds to the (+/-)-JWH 018 N-(4-hydroxypentyl) metabolite. This binding event can then be transduced into a measurable electrochemical signal, enabling the detection and potentially quantification of the metabolite.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-1-[[2-(trimethylsilanyl)ethoxy]methyl]-benzimidazole](/img/structure/B590193.png)

![1,8A-dihydroimidazo[1,2-a]pyridin-2(3H)-one](/img/structure/B590201.png)

![1-Azido-3-[(9H-carbazol-4-yl)oxy]propan-2-ol](/img/structure/B590205.png)